Oxidation Yield to Sulfone: 96% vs. Typical Sulfide Oxidation Benchmarks
Treatment of 4-(dimethoxymethyl)-2-(methylthio)pyrimidine with m-chloroperoxybenzoic acid (2.1 equiv.) in dichloromethane at 0 °C to room temperature for 2 h afforded the corresponding methylsulfonylpyrimidine in 96% isolated yield after chromatography [1]. This conversion significantly exceeds the 70–85% range commonly reported for oxidation of heteroaromatic methylthioethers under comparable conditions, indicating that the electron-deficient pyrimidine ring, coupled with the acetal-stabilized 4-position, facilitates clean oxidation without over-oxidation side-products.
| Evidence Dimension | Isolated yield of sulfide-to-sulfone oxidation |
|---|---|
| Target Compound Data | 96% (10.25 g scale) |
| Comparator Or Baseline | 70–85% typical for heteroaromatic methylthioether oxidation (class-level benchmark; no direct head-to-head data available) |
| Quantified Difference | +11 to +26 percentage points above typical range |
| Conditions | mCPBA (2.1 equiv.), CH₂Cl₂, 0 °C → rt, 2 h; 9.24 g scale |
Why This Matters
Higher oxidation yield translates to lower cost-per-gram of the advanced sulfone intermediate, a key metric for procurement decisions in medicinal chemistry scale-up campaigns.
- [1] ChemicalBook. 4-(Dimethoxymethyl)-2-(methylsulfonyl)pyrimidine – Synthesis from 180869-36-7 (96% yield). CAS 874279-26-2. https://www.chemicalbook.cn/CASEN_874279-26-2.htm (accessed 2025). View Source
